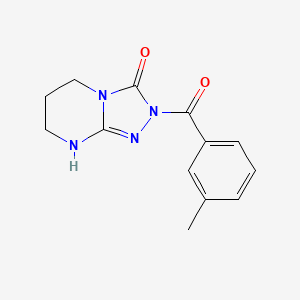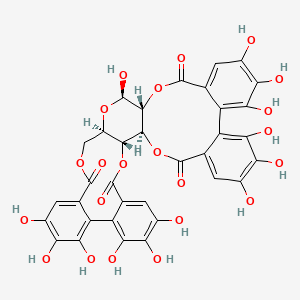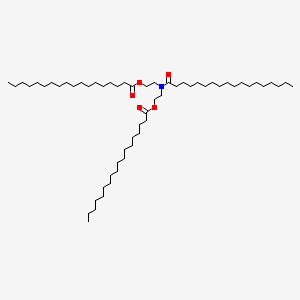
Diethanolamine distearate stearamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine distearate stearamide is a compound that belongs to the class of diethanolamides. These compounds are characterized by the presence of two ethanol groups attached to a nitrogen atom, which is further bonded to a stearic acid residue. This compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethanolamine distearate stearamide can be synthesized through a condensation reaction between diethanolamine and stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bond. The reaction is reversible, and water produced during the reaction must be continuously removed to drive the reaction forward .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Diethanolamine distearate stearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Diethanolamine distearate stearamide has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the cosmetics industry as a foam booster and viscosity increasing agent
Mechanism of Action
The mechanism of action of diethanolamine distearate stearamide involves its ability to reduce surface tension, making it an effective surfactant. It interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various compounds. The molecular targets include lipid membranes and proteins, where it can alter their properties and functions .
Comparison with Similar Compounds
Similar Compounds
- Cocamide diethanolamine
- Lauramide diethanolamine
- Myristamide diethanolamine
- Oleamide diethanolamine
- Stearamide diethanolamine
Uniqueness
Diethanolamine distearate stearamide is unique due to its specific combination of diethanolamine and stearic acid, which imparts distinct surfactant properties. Compared to other similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it particularly effective in stabilizing emulsions and enhancing the viscosity of formulations .
Properties
CAS No. |
51325-39-4 |
|---|---|
Molecular Formula |
C58H113NO5 |
Molecular Weight |
904.5 g/mol |
IUPAC Name |
2-[octadecanoyl(2-octadecanoyloxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C58H113NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(60)59(52-54-63-57(61)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)53-55-64-58(62)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-55H2,1-3H3 |
InChI Key |
PWKCDSIZVIREPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


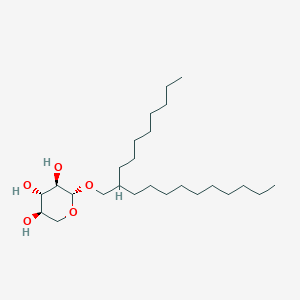
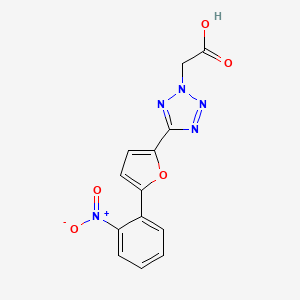
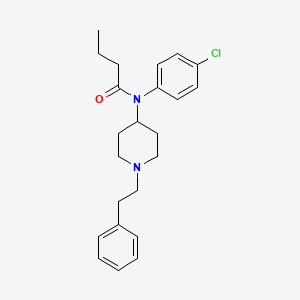

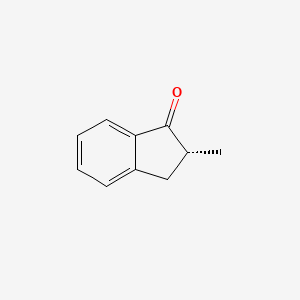
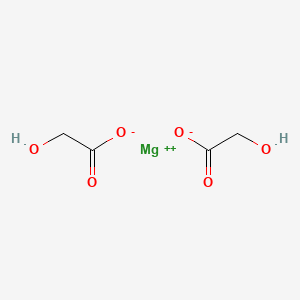
![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)


